molecular formula C24H27N3O6S B2381870 (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1111549-88-2

(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Cat. No.: B2381870
CAS No.: 1111549-88-2
M. Wt: 485.56
InChI Key: IIIHZQQKRAGIME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,3-dihydro-1,4-benzodioxine moiety and the piperazine ring in separate steps, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydro-1,4-benzodioxine moiety, the piperazine ring, and the phenyl group. These groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 2,3-dihydro-1,4-benzodioxine moiety, the piperazine ring, and the phenyl group. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydro-1,4-benzodioxine moiety could potentially influence the compound’s solubility and stability .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant body of research has demonstrated the effectiveness of benzenesulfonamide derivatives, closely related to the compound , as potent inhibitors of human carbonic anhydrase (CA). These compounds have shown low nanomolar inhibitory action against various human (h) isoforms such as hCA I, hCA II, hCA VII, and hCA XII, which play crucial roles in pathological states like glaucoma, epilepsy, obesity, and cancer (Mishra et al., 2017). Similarly, ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of hCA IX, a validated drug target for anticancer agents, with some compounds demonstrating sub-nanomolar Ki values (Lolak et al., 2019).

Anticonvulsant Activity

Certain benzenesulfonamide derivatives were evaluated for their anticonvulsant activity and found effective in seizure protection against MES and scPTZ-induced seizures in Swiss Albino mice. These findings suggest the potential application of these compounds in epilepsy management (Mishra et al., 2017).

Potential for Treating Alzheimer's and Schizophrenia

SB-399885, a compound structurally related to the query, has been reported as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat water maze and novel object recognition models. This suggests the compound's potential utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial and Anticancer Activity

Piperazine derivatives have been explored for their central pharmacological activity and potential therapeutic applications, including antimicrobial and anticancer activities. These compounds, particularly those incorporating the piperazine moiety, have been the subject of research for many central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic applications, demonstrating their versatile potential in medicinal chemistry (Brito et al., 2018).

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications .

Properties

IUPAC Name

(E)-N-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c28-23(10-12-25-34(30,31)17-11-19-6-2-1-3-7-19)26-13-15-27(16-14-26)24(29)22-18-32-20-8-4-5-9-21(20)33-22/h1-9,11,17,22,25H,10,12-16,18H2/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIHZQQKRAGIME-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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